

An In-depth Technical Guide to (1,3-Dibromopropyl)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dibromo-1-phenylpropane

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (1,3-Dibromopropyl)benzene, a halogenated aromatic compound with potential applications in organic synthesis and pharmaceutical development. The guide details its chemical identity, including the correct IUPAC nomenclature, and presents available data on its physicochemical properties, synthesis, and spectral characteristics. While direct biological applications are not extensively documented, this guide explores the known uses of structurally similar compounds to infer potential areas of investigation. All quantitative data is summarized in structured tables, and a detailed experimental protocol for the synthesis of a related compound is provided as a methodological reference.

Chemical Identity and Properties

The compound commonly referred to as **1,3-Dibromo-1-phenylpropane** is more accurately named (1,3-dibromopropyl)benzene according to IUPAC nomenclature. This name precisely describes a propane chain with bromine atoms at positions 1 and 3, and a phenyl group attached to the first carbon of the propane chain.

Table 1: Chemical Identification of (1,3-Dibromopropyl)benzene^[1]

| Identifier | Value |
|-------------------|--|
| IUPAC Name | (1,3-dibromopropyl)benzene |
| CAS Number | 17714-42-0 |
| Molecular Formula | C ₉ H ₁₀ Br ₂ |
| Molecular Weight | 277.98 g/mol |
| Synonyms | 1,3-Dibromo-1-phenylpropane, Benzene, (1,3-dibromopropyl)- |

Table 2: Physicochemical Properties of (1,3-Dibromopropyl)benzene

| Property | Value | Source |
|------------------|--|---------|
| Molecular Weight | 277.984 g/mol | NIST[1] |
| InChI | InChI=1S/C9H10Br2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | NIST[1] |
| InChIKey | RSAHLRQANLPURU-UHFFFAOYSA-N | NIST[1] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the direct synthesis of (1,3-dibromopropyl)benzene are not readily available in the surveyed literature. However, a procedure for a structurally similar compound, 1,3-dibromo-5-isopropylbenzene, is described and can serve as a valuable reference for methodological adaptation.

Experimental Protocol: Synthesis of 1,3-Dibromo-5-isopropylbenzene[2]

This synthesis involves a two-stage process starting from 2,6-dibromo-4-isopropylaniline.

Stage 1: Diazotization

- To a mixture of 500 mL of 96% ethanol and 133 mL of 98% H₂SO₄, add 26.14 g (89.2 mmol) of 2,6-dibromo-4-isopropylaniline with vigorous stirring at -5 °C over 15 minutes.

Stage 2: Bromination

- Add 16.864 g of NaNO₂ to the reaction mixture at -5 °C over 1 hour.
- Stir the resulting mixture at 80 °C overnight.
- Add ice water to the reaction system.
- Extract the organic product with 4 x 400 mL of dichloromethane.
- Dry the combined extracts over Na₂SO₄ and evaporate the solvent to yield 1,3-dibromo-5-isopropylbenzene.

The reported yield for this synthesis is 63%.^[2]

Spectral Data

Spectroscopic data is essential for the identification and characterization of (1,3-dibromopropyl)benzene. While complete, assigned spectra are not published, data is available through various chemical databases.

Table 3: Summary of Available Spectral Data

| Data Type | Source |
|------------------------------|----------------------------|
| ¹³ C NMR Spectrum | PubChem, SpectraBase |
| Mass Spectrometry | NIST, PubChem, SpectraBase |
| IR Spectra | PubChem, SpectraBase |

Note: Access to the full, interactive spectra may require a subscription to the respective databases.

Applications in Drug Development and Research

Direct biological activity or applications in drug development for (1,3-dibromopropyl)benzene are not well-documented in the current literature. However, the chemical functionalities present in this molecule—a phenyl ring and two reactive bromine atoms—are common in pharmacologically active compounds.

The structurally related compound, (3-bromopropyl)benzene, serves as a versatile intermediate in the synthesis of various therapeutic agents.[3] Its derivatives have been investigated for their potential as:

- Antimicrobial agents[3]
- Inhibitors of protein tyrosine phosphatases (PTPs), which are implicated in diseases such as cancer and diabetes.[3]
- Quinolinone derivatives that act as potent and selective inhibitors of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases.[3]
- MraY natural inhibitors, showing promise as antibacterial agents.[3]

Given these applications of a similar molecule, (1,3-dibromopropyl)benzene could potentially serve as a valuable building block in the synthesis of novel drug candidates. The two bromine atoms offer multiple sites for further chemical modification, allowing for the creation of diverse molecular libraries for screening.

Logical Relationships and Workflows

The synthesis of halogenated aromatic compounds often follows a structured workflow, as illustrated in the following diagram.



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A generalized workflow for the synthesis of dibrominated aromatic compounds.

The above diagram illustrates a common synthetic pathway where a starting aniline derivative undergoes diazotization followed by a Sandmeyer-type reaction to introduce the bromo-substituents. The resulting intermediate is then purified to yield the final product. This logical flow can be adapted for the synthesis of (1,3-dibromopropyl)benzene and its derivatives.

Conclusion

(1,3-Dibromopropyl)benzene is a chemical entity with established nomenclature and physicochemical properties. While detailed experimental protocols and direct biological applications are currently sparse in the literature, its structural similarity to versatile pharmaceutical intermediates suggests its potential as a valuable building block in medicinal chemistry and drug discovery. Further research into the synthesis, reactivity, and biological evaluation of this compound is warranted to fully explore its utility for researchers, scientists, and drug development professionals.

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